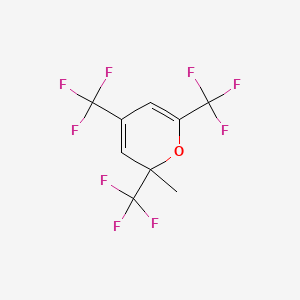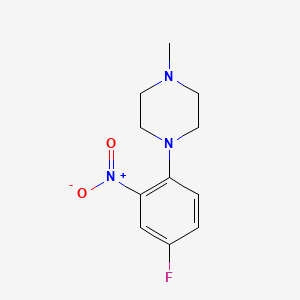
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran
Overview
Description
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran is a fluorinated organic compound characterized by the presence of three trifluoromethyl groups attached to a pyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran typically involves the reaction of trifluoromethylated precursors with pyran derivatives. One common method involves the reaction of bis(cyclo-octa-1,5-diene)platinum with this compound to form a platinum complex . The reaction conditions often include the use of fluorine-19, 1H, and 13C NMR spectroscopy to monitor the coordination of the pyran ligand to the platinum atom .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can potentially be scaled up for industrial applications, provided that the reaction conditions and yields are optimized.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran undergoes various types of chemical reactions, including coordination with metal complexes. For example, it reacts with platinum and rhodium complexes to form stable coordination compounds .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include bis(cyclo-octa-1,5-diene)platinum, PPh3, and acetylacetonate (acac) . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to ensure the desired coordination and stability of the resulting complexes.
Major Products Formed: The major products formed from the reactions of this compound include various metal complexes, such as [Pt{η2-(CF3)Me}(cod)] and [Rh(acac){η4-(CF3)Me}] . These complexes are characterized by their unique coordination modes and structural properties.
Scientific Research Applications
2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran has several scientific research applications, particularly in the fields of chemistry and materials science. Its ability to form stable metal complexes makes it a valuable ligand in the synthesis of novel coordination compounds . Additionally, its fluorinated nature imparts unique properties, such as increased stability and reactivity, which are beneficial in various chemical reactions and processes.
Mechanism of Action
The mechanism of action of 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran primarily involves its coordination to metal centers. The trifluoromethyl groups and the pyran ring facilitate the formation of stable complexes with metals such as platinum and rhodium . These complexes exhibit unique structural and electronic properties, which can be exploited in various catalytic and synthetic applications.
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran include other trifluoromethylated pyran derivatives and fluorinated organic compounds. Examples include 2,4,6-tris(trifluoromethyl)styrene and 2-methyl-2,4,6-tris(trifluoromethyl)-1,3-dioxane-4,6-diolato .
Uniqueness: The uniqueness of this compound lies in its ability to form stable and well-defined metal complexes. The presence of three trifluoromethyl groups enhances its reactivity and stability, making it a valuable compound in the synthesis of novel coordination compounds and materials .
Properties
IUPAC Name |
2-methyl-2,4,6-tris(trifluoromethyl)pyran | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F9O/c1-6(9(16,17)18)3-4(7(10,11)12)2-5(19-6)8(13,14)15/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWCLMRSGMJWGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=C(C=C(O1)C(F)(F)F)C(F)(F)F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00958976 | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
380-94-9 | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=380-94-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000380949 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00958976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-2,4,6-tris(trifluoromethyl)-2H-pyran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.216 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-(4,6-Dimethyl-quinazolin-2-ylamino)-5-oxo-4,5-dihydro-1H-imidazol-4-yl]-acetic acid](/img/structure/B1334875.png)
![2-[Methanesulfonyl-(4-methoxy-phenyl)-amino]-propionic acid](/img/structure/B1334876.png)
![4-[5-(4-Methoxy-phenyl)-3-thiophen-2-yl-4,5-dihydro-pyrazol-1-yl]-4-oxo-butyric acid](/img/structure/B1334884.png)


![2-[(2,5-Dioxopyrrolidin-3-YL)thio]benzoic acid](/img/structure/B1334901.png)

![2-[(2-Methyl-4-nitrophenyl)carbamoyl]benzoic acid](/img/structure/B1334907.png)


![[5-(4-Amino-2-chlorophenyl)furan-2-yl]methanol](/img/structure/B1334929.png)


